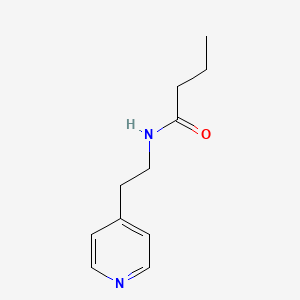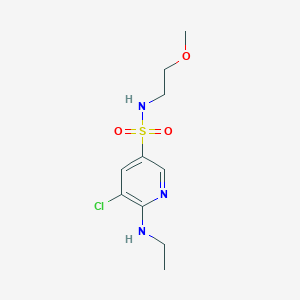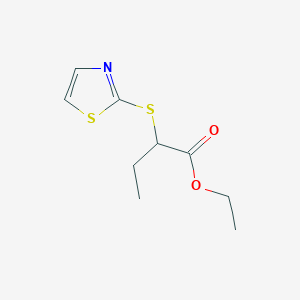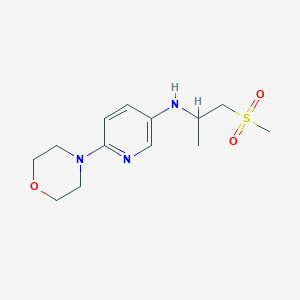![molecular formula C12H14BrNO3S B7595213 2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain and are produced in response to tissue injury or infection. By inhibiting the production of prostaglandins, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has also been shown to possess antioxidant properties and can scavenge free radicals. This compound has been shown to be well-tolerated in animal studies and does not produce any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid in lab experiments are its anti-inflammatory and analgesic properties, as well as its antioxidant activity. This compound can be used to study the mechanisms of inflammation and pain and can also be used to develop new anti-inflammatory and analgesic drugs. The limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid. One direction is to study the potential of this compound in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to study the potential of this compound in the treatment of neuropathic pain. Additionally, the development of new derivatives of this compound with improved solubility and potency is an area of future research. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is an important area of future research.
Synthesemethoden
The synthesis of 2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid involves several steps. The starting material is 5-bromothiophene-3-carboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopentylamine to form the amide intermediate. The amide intermediate is then hydrolyzed using sodium hydroxide to yield the final product, 2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to possess antioxidant properties and can scavenge free radicals, which are known to contribute to inflammation and tissue damage.
Eigenschaften
IUPAC Name |
2-[1-[(5-bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-9-5-8(7-18-9)11(17)14-12(6-10(15)16)3-1-2-4-12/h5,7H,1-4,6H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWWWBBGKDPYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)NC(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)



![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
